Methyl 2-amino-5-bromo-3-iodobenzoate
CAS No.: 289039-83-4
Cat. No.: VC2833902
Molecular Formula: C8H7BrINO2
Molecular Weight: 355.95 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 289039-83-4 |
---|---|
Molecular Formula | C8H7BrINO2 |
Molecular Weight | 355.95 g/mol |
IUPAC Name | methyl 2-amino-5-bromo-3-iodobenzoate |
Standard InChI | InChI=1S/C8H7BrINO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 |
Standard InChI Key | NYKVKANRUGAWAL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(C(=CC(=C1)Br)I)N |
Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)Br)I)N |
Introduction
Structure and Molecular Properties
Methyl 2-amino-5-bromo-3-iodobenzoate (CAS: 289039-83-4) is a substituted benzoic acid derivative with the molecular formula C8H7BrINO2 and a molecular weight of 355.95 g/mol . The compound features a benzene ring with an amino group at position 2, a bromo group at position 5, and an iodo group at position 3. The carboxyl group is esterified with a methyl group, creating a methyl ester functionality.
The structural characteristics of this compound significantly influence its chemical behavior and biological activity. The presence of both bromine and iodine atoms creates a unique electronic distribution within the molecule, affecting its reactivity and potential interactions with biological targets.
Physical Properties
The physical properties of Methyl 2-amino-5-bromo-3-iodobenzoate are summarized in Table 1:
The compound's relatively high logP value of 3.00370 indicates its lipophilic nature, suggesting limited water solubility but good membrane permeability – an important characteristic for potential drug candidates. The high boiling point (353.4°C) reflects the strong intermolecular forces present in this compound, likely due to the presence of halogen atoms and the potential for hydrogen bonding through the amino group .
Synthetic Methods
Established Synthetic Routes
Chemical Reactivity
Methyl 2-amino-5-bromo-3-iodobenzoate possesses multiple reactive functional groups that enable diverse chemical transformations. Understanding these reactivity patterns is crucial for utilizing this compound effectively in synthetic applications.
Nucleophilic Substitution Reactions
The presence of two halogen atoms (bromine and iodine) on the aromatic ring makes this compound susceptible to nucleophilic aromatic substitution reactions. The iodine atom, being more reactive than bromine, typically undergoes substitution more readily. Common nucleophiles that can react with this compound include amines, thiols, and alkoxides.
The reactivity order typically follows: I > Br, with substitution occurring preferentially at the position bearing the iodine atom. This selective reactivity can be exploited for regioselective transformations in complex synthesis pathways.
Functional Group Transformations
The amino group at position 2 serves as a versatile handle for further functionalization. Potential transformations include:
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Diazotization followed by various reactions (Sandmeyer reaction, reduction, etc.)
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Acylation or alkylation to form amides or secondary/tertiary amines
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Oxidation to form nitro compounds
Additionally, the methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, or further transformations such as reduction to alcohols or transesterification reactions.
Metal-Catalyzed Coupling Reactions
The halogen substituents make Methyl 2-amino-5-bromo-3-iodobenzoate an excellent substrate for various metal-catalyzed coupling reactions, including:
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Suzuki coupling with boronic acids or esters
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Sonogashira coupling with terminal alkynes
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Heck reactions with alkenes
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Negishi coupling with organozinc compounds
These coupling reactions typically occur preferentially at the carbon-iodine bond, allowing for selective functionalization. The differential reactivity between the C-I and C-Br bonds enables sequential coupling reactions, providing access to densely functionalized derivatives.
Biological Activity
Antimicrobial Properties
Research has demonstrated that Methyl 2-amino-5-bromo-3-iodobenzoate exhibits antimicrobial activity against various bacterial and fungal pathogens. While comprehensive minimum inhibitory concentration (MIC) data for this specific compound is limited in the literature, the presence of halogen atoms (particularly iodine) on the aromatic ring is known to enhance antimicrobial efficacy.
The proposed mechanisms for its antimicrobial activity include:
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Interaction with and disruption of microbial cell membranes
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Inhibition of essential enzymes in microbial metabolic pathways
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Interference with bacterial protein synthesis
These mechanisms suggest potential applications in the development of novel antimicrobial agents, particularly against resistant strains where new structural scaffolds are urgently needed.
Applications in Research and Industry
Pharmaceutical Intermediate
The primary application of Methyl 2-amino-5-bromo-3-iodobenzoate is as a valuable intermediate in pharmaceutical synthesis . Its diverse reactivity profile, coupled with the presence of multiple functional groups, makes it an ideal building block for constructing complex molecular architectures found in various drug candidates.
Specific applications include:
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Synthesis of kinase inhibitors for cancer treatment
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Development of novel antibiotics and antimicrobial agents
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Creation of anti-inflammatory compounds
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Preparation of imaging agents containing halogen atoms
The strategic placement of bromine and iodine atoms allows for selective functionalization, enabling the precise construction of complex pharmacophores with specific biological activities.
Agrochemical Development
Beyond pharmaceutical applications, Methyl 2-amino-5-bromo-3-iodobenzoate finds utility in agrochemical research and development. The compound serves as a precursor for synthesizing:
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Herbicides targeting specific plant metabolic pathways
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Fungicides for crop protection
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Insecticides with selective toxicity profiles
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Plant growth regulators
The halogenated aromatic core provides stability and lipophilicity, important characteristics for environmental persistence and cellular uptake in agricultural applications.
Research Tool
In chemical research, Methyl 2-amino-5-bromo-3-iodobenzoate serves as a model compound for studying:
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Halogenation reactions and their selectivity
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Electronic effects of multiple substituents on aromatic reactivity
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Metal-catalyzed coupling reactions with differentially reactive halogen atoms
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Structure-activity relationships in biological systems
These research applications contribute to the fundamental understanding of organic chemistry principles and the development of new synthetic methodologies.
Comparative Analysis
To better understand the unique properties of Methyl 2-amino-5-bromo-3-iodobenzoate, a comparative analysis with structurally related compounds provides valuable insights.
Table 2: Comparison with Structurally Related Compounds
This comparison highlights how subtle structural modifications significantly impact physical properties, chemical reactivity, and biological activity, emphasizing the unique nature of Methyl 2-amino-5-bromo-3-iodobenzoate within this family of compounds.
Synthesis Applications
The utility of Methyl 2-amino-5-bromo-3-iodobenzoate extends to its role as a precursor in complex molecular synthesis. According to patent literature, this compound has been used in the preparation of various bioactive molecules, including:
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5-bromo-1H-indole-7-carboxylic acid derivatives, which have applications in treating metabolic disorders
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Heterocyclic compounds with potential therapeutic applications
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Kinase inhibitors targeting specific cellular pathways
The strategic placement of functional groups in Methyl 2-amino-5-bromo-3-iodobenzoate allows for controlled and selective transformations, enabling the construction of complex molecular architectures with specific biological activities .
Future Research Directions
Despite the established knowledge about Methyl 2-amino-5-bromo-3-iodobenzoate, several areas warrant further investigation:
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Comprehensive evaluation of its biological activity against a broad spectrum of pathogens and cancer cell lines
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Development of improved synthetic routes with higher yields and greener reagents
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Exploration of novel derivatization strategies to enhance its biological properties
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Investigation of its potential as a scaffold for developing targeted drug delivery systems
Advances in these areas would further enhance the utility of this compound in both research and practical applications, potentially leading to the development of novel therapeutic agents.
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